molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-

Cat. No.: B1268247
CAS No.: 61938-75-8
M. Wt: 229.28 g/mol
InChI Key: FUPXCYFCYPDSKZ-UHFFFAOYSA-N
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Description

Comparative Structural Analysis

Property Value Source
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Chemical Abstracts Service Number 61938-75-8
Ring System Tricyclic (quinazoline + azepine)
Amino Substitution Position Position 2
Carbonyl Position Position 12

The heterocyclic fusion pattern creates a unique three-dimensional architecture that differs significantly from simpler quinazoline or azepine systems studied independently. The fusion occurs through specific carbon-nitrogen bonds that maintain the aromatic character of the quinazoline core while introducing the conformational dynamics associated with the saturated azepine ring. This combination results in a molecular framework that exhibits both the electronic properties of aromatic heterocycles and the conformational flexibility of alicyclic systems.

Properties

IUPAC Name

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXCYFCYPDSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327575
Record name Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-75-8
Record name Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Functionalization of Cyclic Amines

This method employs 2-aminoarylmethanols and cyclic amines under oxidative conditions. For example, cyclohexylamine derivatives react with 2-aminobenzyl alcohol in the presence of catalysts like $$ \text{MnO}2 $$ or $$ \text{Cu(OAc)}2 $$, facilitating intramolecular cyclization to form the azepinoquinazolinone core. While yields for this route are moderate (40–60%), scalability is constrained by the need for stoichiometric oxidants and stringent temperature control.

Non-Metal Catalyzed Cyclocondensation

Recent advances emphasize metal-free conditions using Brønsted acids (e.g., $$ \text{H}2\text{SO}4 $$) or ionic liquids. A representative protocol involves heating a mixture of 2-aminobenzamide and cyclohexanone derivative in trifluoroacetic acid at 80°C for 12 hours, achieving cyclization via dehydration. This method avoids transition metals, simplifying purification, but requires elevated temperatures and prolonged reaction times.

Synthesis of Tetrahydroquinazoline Analogues

The tetrahydroazepine ring in the target compound necessitates partial hydrogenation of the quinazolinone core. Key methodologies adapted from tetrahydroquinazoline syntheses include:

Cyclocondensation with Guanidine Hydrochloride

A classical approach involves reacting bis-benzylidene cyclohexanones with guanidine hydrochloride in dimethylformamide (DMF) using sodium hydride ($$ \text{NaH} $$) as a base. This yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines, albeit with modest yields (19–28%). Challenges include competing side reactions and the need for inert atmospheres.

α-Aminoamidine-Based Synthesis

A more efficient route utilizes α-aminoamidines and diarylidencyclohexanones in pyridine at 100°C for 24 hours (Table 1). This method achieves yields of 47–80% by leveraging the nucleophilicity of α-aminoamidines, which undergo conjugate addition followed by cyclodehydration. The reaction tolerates electron-donating and withdrawing substituents on the arylidene moiety, enhancing versatility.

Table 1: Synthesis of Tetrahydroquinazolines Using α-Aminoamidines

Starting Material Reagents/Conditions Yield (%) Reference
α-Aminoamidine 1a Diarylidencyclohexanone 2a 75
α-Aminoamidine 1e Diarylidencyclohexanone 2d 80

Functionalization to Introduce the 2-Amino Group

Incorporating the 2-amino substituent requires post-cyclization modifications or strategic precursor selection:

Direct Amination via Nitro Reduction

Quinazolinones with nitro groups at the C2 position undergo hydrogenation using $$ \text{Pd/C} $$ or $$ \text{Raney Ni} $$ in ethanol under $$ \text{H}_2 $$ (1–3 atm). For example, 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12-one is reduced to the target amine with >90% conversion. However, nitro intermediates are often challenging to isolate.

Chalcone-Amine Condensation

Adapting methods from azepine-quinazolinone hybrids, quinazolinone chalcones react with 2-aminoaniline in acidic media (e.g., $$ \text{HCl}/\text{AcOH} $$) to form diazepine derivatives. While this approach primarily yields diazepines, modifying the chalcone’s substituents could direct selectivity toward the 2-amino-tetrahydro scaffold.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Yield (%) Conditions Scalability Reference
Guanidine Hydrochloride 19–28 $$ \text{NaH} $$, DMF, 25°C Low
α-Aminoamidine 47–80 Pyridine, 100°C, 24 h Moderate
Chalcone Condensation 21–93 Acidic medium, reflux High

The α-aminoamidine route offers superior yields and functional group tolerance, making it the most promising strategy for large-scale synthesis. However, the requirement for anhydrous pyridine and extended heating poses practical challenges.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents.

Scientific Research Applications

Immunopharmacological Applications

Research has demonstrated that RLX exhibits notable immunomodulatory effects. In a study evaluating its impact on the immune system, RLX was found to significantly reduce both cell-mediated and humoral immune responses. Key findings include:

  • Hypersensitivity Reactions : RLX administration (50, 100, and 200 mg/kg) led to a marked reduction in early (4 hours) and delayed (24 and 48 hours) hypersensitivity reactions in mice .
  • Adjuvant Arthritis : In rat models of adjuvant arthritis, RLX showed a dose-dependent reduction in disease severity at doses of 25, 50, and 100 mg/kg .
  • Pleurisy Reduction : The compound also significantly reduced pleural exudate volume and leukocyte infiltration in carrageenan-induced pleurisy models .

These findings suggest that RLX may hold therapeutic potential for conditions characterized by excessive immune responses.

Medicinal Chemistry Applications

RLX has been identified as a promising candidate for drug development due to its structural properties and biological activity. Its chemical structure allows for modifications that can enhance its pharmacological effects. Some relevant applications include:

  • Bronchodilator Activity : Structural modifications of related quinazoline derivatives have shown bronchodilator effects, indicating that RLX might be explored for respiratory conditions such as asthma .
  • Antihistaminic Activity : Preliminary studies suggest that RLX may inhibit collagen production and exhibit antihistaminic properties, which could be beneficial in treating allergic conditions .

Synthesis and Derivative Development

The synthesis of RLX and its derivatives is an area of active research. The ability to modify its chemical structure opens new avenues for developing drugs with enhanced efficacy and specificity. For instance:

  • Chemical Modifications : The synthesis of various derivatives has been explored to determine their biological activity compared to the parent compound. This includes alterations aimed at improving solubility or targeting specific biological pathways .

Data Table: Summary of Applications

Application AreaFindings/Results
Immunopharmacology- Reduced hypersensitivity reactions in mice
- Decreased severity of adjuvant arthritis in rats
- Lowered pleural exudate volume in carrageenan-induced pleurisy
Medicinal Chemistry- Potential bronchodilator activity
- Antihistaminic properties
Synthesis- Derivative development for enhanced biological activity

Mechanism of Action

The mechanism of action of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Azepino[1,2-a]indoles: These compounds share a similar azepine ring but are fused with an indole structure instead of quinazoline.

    Diazepino[1,7-a]indoles: These compounds have a diazepine ring fused with an indole structure.

    Oxazepino[4,5-a]indoles: These compounds feature an oxazepine ring fused with an indole structure.

Uniqueness

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is unique due to its specific ring fusion pattern and the presence of both azepine and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Azepino[2,1-b]quinazolin-12(6H)-one, specifically the derivative 2-amino-7,8,9,10-tetrahydro-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including immunopharmacological effects, antitumor activity, and potential applications in treating various diseases.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.278 g/mol
  • CAS Number : 61938-75-8
  • LogP : 2.286

Immunopharmacological Properties

Research has demonstrated that azepino[2,1-b]quinazolin-12(6H)-one exhibits notable effects on the immune system. A study highlighted the compound's ability to modulate both cell-mediated and humoral immunity:

  • Dosage and Effects :
    • Administered at doses of 50, 100, and 200 mg/kg showed significant reduction in hypersensitivity reactions in mice.
    • In rats with adjuvant arthritis, doses of 25 to 100 mg/kg resulted in a dose-dependent decrease in inflammation markers.
    • The compound reduced pleural exudate volume by up to 59.64% , indicating its anti-inflammatory potential.

This suggests that azepino[2,1-b]quinazolin-12(6H)-one could be beneficial for conditions characterized by excessive immune responses or inflammation .

Anticancer Activity

The anticancer potential of azepino[2,1-b]quinazolin-12(6H)-one has been explored through various studies:

  • Mechanism of Action :
    • Compounds derived from quinazolinones have been shown to induce apoptosis in cancer cells by interfering with intrinsic and extrinsic apoptotic pathways.
    • Specific derivatives have demonstrated efficacy against multiple cancer cell lines, including those from breast cancer and hepatocellular carcinoma.

Case Studies

  • In Vitro Studies :
    • A study involving the synthesis of quinazolinone derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. These compounds induced G2/M phase cell cycle arrest .
  • Comparative Efficacy :
    • In a comparative analysis of various quinazolinone derivatives, azepino[2,1-b]quinazolin-12(6H)-one was noted for its selectivity towards cancerous cells over normal cells .

Antitussive Effects

Another area of interest is the antitussive activity of azepino[2,1-b]quinazolinones. One study reported that specific derivatives showed a notable antitussive effect when compared to standard treatments like codeine . This positions the compound as a potential candidate for developing new cough suppressants.

Summary of Biological Activities

Biological ActivityObservations
Immunomodulatory Effects Reduces hypersensitivity and inflammation markers
Anticancer Activity Induces apoptosis in various cancer cell lines
Antitussive Effects Comparable efficacy to codeine

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-7,8,9,10-tetrahydro-azepino[2,1-b]quinazolin-12(6H)-one, and how can purity be ensured?

The compound can be synthesized via microwave-assisted reactions using KF-Al₂O₃ as a catalyst, which offers high yields (e.g., 80–90%) and short reaction times (15–30 minutes). Key steps include:

  • Combining isatin-3-arylimine and isatoic anhydride in N,N-dimethylacetamide under microwave irradiation.
  • Isolating the product via filtration and recrystallization from ethanol. Purity is confirmed using melting point analysis, IR, ¹H/¹³C NMR, and elemental analysis . Alternative methods involve cyclization reactions in polyphosphoric acid (PPA) at 115°C for 6 hours, followed by ice quenching and filtration .

Q. How is the compound initially screened for pharmacological activity in preclinical studies?

Preclinical evaluation focuses on:

  • In vitro assays : Cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity).
  • In vivo models : Antiasthmatic activity in guinea pigs (e.g., bronchoconstriction inhibition) and antitussive effects in rodents. Doses typically range from 10–50 mg/kg, administered orally or intraperitoneally .

Q. What analytical methods are validated for quantifying the compound in stability studies?

A reverse-phase HPLC method using a C18 column with methanol:water (80:20 v/v) mobile phase (flow rate: 0.9 mL/min, detection at 254 nm) is employed. The retention time is 3.9 minutes. This method is linear (R² > 0.999), precise (%RSD < 2), and stability-indicating, with resolution of degradation products under alkaline stress .

Advanced Research Questions

Q. How can contradictory data on compound stability under varying pH conditions be resolved?

The compound shows significant degradation in alkaline conditions (e.g., 0.1N NaOH) but remains stable in acidic (0.1N HCl), oxidative (3% H₂O₂), thermal (80°C), and photolytic environments. To address discrepancies:

  • Use forced degradation studies with HPLC-MS to identify degradation products (e.g., ring-opened derivatives).
  • Adjust formulation pH to neutral (6.5–7.5) during storage to minimize alkaline hydrolysis .

Q. What strategies improve the compound’s bioavailability for anticancer applications?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility.
  • Prodrug design : Link the compound to catechin analogs via ester bonds, improving metabolic stability and absorption .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to increase tumor-targeted delivery .

Q. How are stereochemical and regioselective challenges addressed during analog synthesis?

  • Regioselectivity : Microwave irradiation promotes selective formation of 6-arylimino derivatives without byproducts, confirmed by ¹H NMR and X-ray crystallography .
  • Stereochemistry : Reduction of indoloquinazolinones with NaBH₄ or LiAlH₄ yields diastereomers, characterized via NOESY and X-ray diffraction to assign configurations (e.g., 5a,6-dihydro vs. 5,5a,6,12-tetrahydro derivatives) .

Q. What methodologies validate the compound’s mechanism of action as a bronchodilator?

  • Receptor binding assays : Measure affinity for β₂-adrenergic receptors using radiolabeled ligands.
  • Cellular cAMP assays : Quantify cAMP levels in smooth muscle cells to confirm activation of adenylate cyclase pathways .

Q. How are metal-organic derivatives (e.g., rhenium complexes) synthesized to enhance antitumor efficacy?

  • React the compound with Re(CO)₅Cl in THF under inert conditions to form Re(I) complexes.
  • Characterize via FT-IR (νCO ~1900–2100 cm⁻¹), ¹H NMR, and ICP-MS.
  • Evaluate cytotoxicity against leukemia cells (e.g., IC₅₀ values < 10 µM) and compare to cisplatin .

Methodological Considerations

Q. Key Stability Data

Stress ConditionDegradation (%)Major DegradantResolution (Rₛ)
Alkaline (0.1N NaOH)25–30%Ring-opened quinazoline2.5
Oxidative (3% H₂O₂)<5%None detected

Q. Synthesis Optimization Table

MethodCatalyst/SolventYield (%)Purity (%)
MicrowaveKF-Al₂O₃/DMA85–90≥99
ThermalPPA60–7095–98

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